2-benzoylfuran
CAS No.: 2689-59-0
Cat. No.: VC3832919
Molecular Formula: C11H8O2
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2689-59-0 |
|---|---|
| Molecular Formula | C11H8O2 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | furan-2-yl(phenyl)methanone |
| Standard InChI | InChI=1S/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H |
| Standard InChI Key | CRLNTRZMHKNJSR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CO2 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Benzoylbenzofuran (C₁₅H₁₀O₂, molecular weight: 222.24 g/mol) consists of a benzofuran scaffold – a fused bicyclic system containing one oxygen atom – with a benzoyl (C₆H₅CO-) substituent at the C2 position (Figure 1). The planar benzofuran core (bond angles: ~120° for the furan ring) facilitates π-π stacking interactions with biological targets, while the benzoyl group introduces steric bulk and electronic modulation through resonance effects .
Table 1: Key physicochemical properties of 2-benzoylbenzofuran
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀O₂ |
| Molecular Weight | 222.24 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
The moderately lipophilic nature (LogP ≈ 3.2) suggests favorable membrane permeability, while the presence of two hydrogen bond acceptors enables interactions with enzymatic active sites .
Synthesis Methodologies
Classical Condensation Approaches
The Rap-Stoermer condensation remains a cornerstone for synthesizing 2-benzoylbenzofuran derivatives. This two-step protocol involves:
-
Aldol Condensation: Reacting salicylaldehydes with phenacyl bromides in basic conditions (e.g., K₂CO₃/DMF) to form 2-aroylbenzofuran intermediates .
-
Ipso Substitution: Introducing piperazine or other amines via nucleophilic aromatic substitution, enhancing water solubility and bioactivity .
For example, Schumacher et al. achieved 65–84% yields by condensing methyl salicylate with 2-bromo-1-phenylethanone, followed by cyclization with NaOMe/MeOH .
Advanced Functionalization Techniques
Recent innovations leverage transition metal catalysis for late-stage diversification:
-
Pd-Catalyzed C–H Arylation: 8-Aminoquinoline-directed arylation installs aryl/heteroaryl groups at the C3 position, enabling rapid generation of analogs .
-
One-Pot Transamidation: Cleaves directing groups while introducing diverse amides, exemplified by conversions to N-acyl-Boc-carbamates in >80% yields .
Table 2: Comparison of synthesis methods
Biological Activities and Mechanisms
Anticancer Activity
2-Benzoylbenzofuran derivatives exhibit broad-spectrum cytotoxicity:
Table 3: Cytotoxicity of select derivatives (IC₅₀, μM)
| Compound | 4T1 (Breast) | MIA PaCa-2 (Pancreatic) | WiDr (Colon) |
|---|---|---|---|
| 2.36 | 2.1 ± 0.3 | 3.8 ± 0.5 | 4.2 ± 0.6 |
| 2.40 | 2.4 ± 0.4 | 7.9 ± 1.1 | 8.1 ± 1.3 |
Mechanistic studies suggest mTOR pathway inhibition and induction of caspase-3-mediated apoptosis . The benzoyl group enhances DNA intercalation, while piperazine substituents improve solubility and target affinity .
Anti-Inflammatory Effects
Novel benzofurans isolated from Chaetomium elatum (e.g., compound 1) suppress LPS-induced inflammation in RAW264.7 macrophages:
Structure-activity analysis indicates that methoxy groups at C5 and C7 positions potentiate NF-κB pathway inhibition .
Pharmacological Applications
Cancer Chemotherapy
Lead compounds 2.36 and 2.40 show 5–10× selectivity for cancer over normal cells, with synergistic effects observed in combination with paclitaxel . Piperazine analogs are under preclinical evaluation for metastatic breast cancer .
Inflammatory Disease Management
Dual COX-2/5-LOX inhibition by methoxylated derivatives (e.g., 5,7-dimethoxy-2-benzoylbenzofuran) positions them as candidates for rheumatoid arthritis and IBD therapy .
Antimicrobial Drug Development
Thiazolidinone hybrids exhibit potency against multidrug-resistant P. aeruginosa (MIC = 16 μg/mL), suggesting utility in nosocomial infections .
Recent Advances and Future Directions
Synthetic Innovations
-
Continuous Flow Systems: Microreactor-based synthesis reduces reaction times from hours to minutes while improving yields .
-
Computational Design: QSAR models predict bioactivity cliffs, guiding the synthesis of analogs with optimized LogD and PSA profiles .
Unmet Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume